

12-Azido-1-dodecanol: Amphiphilic Architecture & Click-Ready Functionalization

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Compound of Interest

Compound Name: 12-Azido-1-dodecanol

CAS No.: 57395-51-4

Cat. No.: B1442992

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Technical Whitepaper for Surface Scientists & Bioconjugation Engineers

Executive Summary

12-Azido-1-dodecanol (C₁₂H₂₅N₃O) represents a specialized class of "clickable" lipids. Unlike standard fatty alcohols, this molecule integrates a bio-orthogonal azide moiety at the ω-terminus of a hydrophobic dodecyl chain, anchored by a primary hydroxyl group. This unique architecture allows it to function as a dual-purpose tool: it acts as a membrane-anchoring amphiphile while presenting a reactive "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its physicochemical behavior, synthesis logic, and protocols for surface engineering.

Molecular Architecture & Physicochemical Profile[1] Structural Anatomy

The molecule is defined by three distinct functional zones that dictate its behavior in solvated and interfacial environments:

- **The Anchor (Hydrophilic Head):** A primary hydroxyl group (-OH) capable of hydrogen bonding, serving as the anchor in aqueous subphases or covalent attachment point (e.g., silanization/esterification).

- **The Spacer (Hydrophobic Core):** A 12-carbon alkyl chain providing a Van der Waals spacing of ~15 Å. This length is critical for stabilizing self-assembled monolayers (SAMs) via chain interdigitation.
- **The Warhead (Reactive Tail):** A terminal azide (-N₃) group. While hydrophobic, the azide dipole allows for specific orientation at interfaces and serves as the site for bio-orthogonal ligation.

Physicochemical Constants

Data aggregated from experimental baselines of parent 1-dodecanol and group contribution methods.

Parameter	Value / Range	Technical Context
Molecular Formula	C ₁₂ H ₂₅ N ₃ O	MW: 227.35 g/mol
LogP (Octanol/Water)	~4.8 – 5.2	High hydrophobicity; partitions strongly into lipid bilayers.
HLB (Griffin)	~4.5 – 5.0	Lipophilic surfactant; forms W/O emulsions or stable monolayers.
C/N Ratio	4.0	Safety Critical: C/N > 3 implies thermodynamic stability (non-explosive) under standard conditions.
State (25°C)	Low-melting Solid / Viscous Liquid	M.P. is often slightly depressed vs. 1-Dodecanol (24°C) due to azide dipole disruption.
Solubility	DCM, EtOH, DMSO	Insoluble in water (< 5 mg/L). [1]

Synthesis & Purification Logic

Causality: Direct azidation of alcohols is difficult; the standard route utilizes a bromo-intermediate to ensure regioselectivity.

Synthetic Pathway

- Precursor: Start with 1,12-Dodecanediol.
- Desymmetrization: React with 48% HBr in toluene (Reflux) to yield 12-Bromo-1-dodecanol.
 - Control: Continuous extraction is required to prevent dibromo- formation.
- Azidation: Nucleophilic substitution with Sodium Azide (NaN_3) in DMF at 60°C.
 - Mechanism:[2][3] $\text{S}_{\text{N}}2$ attack. The polar aprotic solvent (DMF) solvates Na^+ , leaving N_3^- highly reactive.

Purification Standard

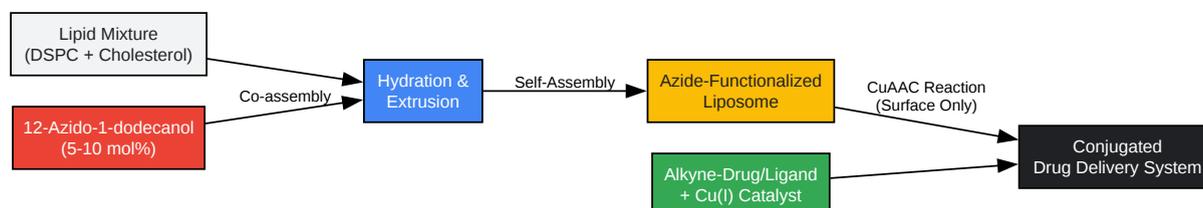
- Method: Silica Gel Column Chromatography.[4]
- Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).
- Validation: TLC (Stain with Anisaldehyde; Azides do not stain strongly with KMnO_4). IR Spectroscopy must show a sharp peak at $\sim 2100 \text{ cm}^{-1}$ (Azide stretch).

Surface Activity & "Click" Functionalization

The primary utility of **12-Azido-1-dodecanol** is creating "clickable" interfaces.

Functionalization Workflow

The following diagram illustrates the incorporation of the molecule into a liposome and subsequent surface conjugation.



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Caption: Workflow for engineering clickable liposomes. The azide headgroup remains exposed at the water interface due to the amphiphilic orientation.

Experimental Protocols: Self-Validating Systems

Protocol A: Langmuir Isotherm Characterization

Objective: Verify amphiphilic purity and molecular area before surface application. Validation: A collapse pressure < 30 mN/m indicates impurities or solubility issues.

- Preparation: Dissolve **12-Azido-1-dodecanol** in Chloroform (1 mg/mL).
- Subphase: Use Milli-Q water (18.2 M Ω ·cm) at 20°C.
- Spreading: Deposit 20–50 μ L dropwise onto the interface. Allow 15 mins for solvent evaporation.
- Compression: Compress barriers at 10 mm/min.
- Data Analysis:
 - Lift-off: Should occur at ~ 40 \AA^2 /molecule (Liquid Expanded phase).
 - Solid Phase: Extrapolate the steep slope to zero pressure. The Limiting Molecular Area should be ~ 20 – 22 \AA^2 .
 - Note: If area > 30 \AA^2 , the monolayer is disordered or the azide group is repelling close packing.

Protocol B: Contact Angle Goniometry (Surface Wettability)

Objective: Confirm successful functionalization of a surface (e.g., SiO₂ or Gold via thiol-derivative). Validation: The contact angle must shift significantly post-click reaction.

- Substrate: Prepare a SAM of **12-Azido-1-dodecanol** (or its silane derivative) on a silicon wafer.
- Measurement: Place a 2 μ L droplet of deionized water.
- Expected Value (Azide Surface): $70^\circ \pm 5^\circ$.
 - Why: The azide group is polarizable but lacks H-bond donors, making it less hydrophilic than -OH ($<15^\circ$) but more wettable than Methyl ($\sim 110^\circ$).
- Post-Click Check: React with an alkyne-PEG (hydrophilic).
 - Result: Contact angle should drop to $< 30^\circ$. This drastic change validates the "Click" reaction efficiency.

References

- Physicochemical Data & Safety
 - Source: National Institute of Standards and Technology (NIST). "1-Dodecanol Properties."
 - URL:[\[Link\]](#)
- Synthesis Protocols (Bromo-Alcohol Route)
 - Source: ScienceMadness & Beilstein Database. "Synthesis of 12-Bromo-1-dodecanol."
 - URL:[\[Link\]](#)
- Click Chemistry Applications
 - Source: National Institutes of Health (NIH) / PMC. "Click chemistry and drug delivery: A bird's-eye view."
 - URL:[\[Link\]](#)
- Monolayer Characterization
 - Source: ResearchGate. "Dynamic and Equilibrium Surface Pressure of Adsorbed Dodecanol Monolayers."

- URL:[[Link](#)]
- Commercial Availability & Specs
 - Source: AChemBlock. "**12-Azido-1-dodecanol** Product Specifications."[5]

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Sources

- 1. 1-Dodecanol | C₁₂H₂₆O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. 12-Azido-1-dodecanol 95% | CAS: 57395-51-4 | AChemBlock [achemblock.com]
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